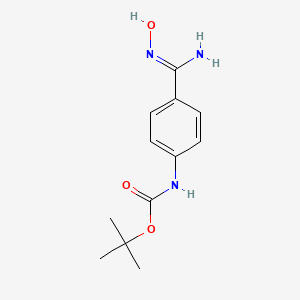

Tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate

Description

Evolution of Amidoxime Research

Amidoximes, characterized by the presence of both amino (-NH~2~) and hydroxyimino (=N-OH) groups on the same carbon atom, have been a focal point of organic chemistry since their discovery in the 19th century. The first amidoxime, formamidoxime, was synthesized in 1873 by Lossen and Schigerdecker through the reaction of hydroxylamine with formonitrile. This breakthrough laid the foundation for exploring amidoximes as versatile intermediates in synthetic chemistry. By the late 20th century, amidoximes gained prominence due to their dual role as nitric oxide (NO) donors and prodrug precursors. For instance, studies in the 1980s revealed that amidoximes could undergo enzymatic oxidation via cytochrome P450 (CYP450) systems in mammalian liver microsomes, releasing NO—a critical signaling molecule in cardiovascular physiology.

The structural flexibility of amidoximes also enabled their application in antimicrobial research. For example, aromatic amidoximes demonstrated specificity against pathogenic Escherichia coli strains by interacting with bacterial DNA repair mechanisms, as evidenced by their ability to inhibit formamidopyrimidine DNA glycosylase (Fpg) enzymes. These findings underscored the potential of amidoximes as alternatives to conventional antibiotics, particularly amid rising antibiotic resistance. Over time, advancements in synthetic methodologies, such as solvent-free ultrasonic-assisted reactions, further streamlined amidoxime production, enhancing yields from 70% to 85% for aromatic derivatives.

Development and Academic Interest in Carbamate-Functionalized Amidoximes

The integration of carbamate functionalities into amidoxime frameworks represents a strategic innovation in organic synthesis. Carbamates, such as the tert-butoxycarbonyl (Boc) group, are widely employed to protect amine groups during multi-step reactions, preventing undesired side reactions. The synthesis of Boc-protected amidoximes, including tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate, involves a two-step process: (1) amidoxime formation via hydroxylamine addition to nitriles, followed by (2) Boc protection of the resultant amino group using di-tert-butyl dicarbonate (Boc~2~O).

Academic interest in these compounds stems from their enhanced stability and tailored reactivity. For instance, Boc protection mitigates the inherent nucleophilicity of the amidoxime’s amino group, enabling selective functionalization at the hydroxyimino moiety. This attribute is critical in pharmaceutical applications, where controlled modification of drug candidates is essential. Recent studies on Boc-protected amidoximes have highlighted their unexplored biological potential, particularly as antibacterial agents with specificity for Gram-negative pathogens. Unlike traditional antibiotics, these compounds avoid widespread microbial resistance by targeting non-essential bacterial repair pathways, such as Fpg-mediated DNA glycosylase activity.

Historical Significance in Organic Chemistry

The tert-butyl carbamate group has been a cornerstone of protective group chemistry since its introduction in the mid-20th century. Its stability under acidic and basic conditions, coupled with facile deprotection using trifluoroacetic acid (TFA), revolutionized peptide synthesis and heterocyclic chemistry. The application of Boc protection to amidoximes, as seen in this compound, exemplifies the convergence of protective group strategies with functional molecule design.

Historically, the development of carbamate-functionalized amidoximes addressed a critical challenge in amidoxime chemistry: the competing reactivity of amino and hydroxyimino groups. By selectively masking the amino group, chemists gained precise control over subsequent reactions, such as N-alkylation or N-acylation, which are pivotal in constructing complex molecular architectures. This advancement parallels broader trends in organic synthesis, where protective groups enable the stepwise assembly of multifunctional molecules, from pharmaceuticals to materials science precursors.

Nomenclature and Taxonomic Classification within Chemical Literature

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. Breaking down the name:

- Phenylcarbamate : Indicates a benzene ring (phenyl) substituted with a carbamate group (-OCONH~2~).

- 4-(N-Hydroxycarbamimidoyl) : Specifies a hydroxyamidine group (-C(=N-OH)-NH~2~) at the para position of the phenyl ring.

- Tert-butyl : Denotes the tert-butyl group ((CH~3~)~3~C-) attached to the carbamate oxygen.

Taxonomically, this compound belongs to the amidoxime family, subclassified as a carbamate-protected aromatic amidoxime. Its structural features place it within broader categories of nitrogen-containing heterocycles and protective group derivatives, as illustrated below:

| Taxonomic Level | Classification |

|---|---|

| Class | Amidoximes |

| Subclass | Carbamate-Protected Amidoximes |

| Functional Groups | Hydroxyimino, Carbamate, Aromatic Ring |

| Synthetic Utility | Protective Group Strategy, Drug Intermediate |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(16)14-9-6-4-8(5-7-9)10(13)15-17/h4-7,17H,1-3H3,(H2,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYZAFAVERQILX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate typically involves the reaction of tert-butyl 4-cyanobenzylcarbamate with hydroxylamine hydrochloride in the presence of triethylamine. The reaction is carried out in tetrahydrofuran at 75°C for 15 hours. The resulting mixture is then cooled, and the product is extracted using ethyl acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the hydroxycarbamimidoyl group.

Reduction: Amines derived from the reduction of the hydroxycarbamimidoyl group.

Substitution: Substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

- Anti-inflammatory Activity : Recent studies have shown that derivatives of tert-butyl phenylcarbamates exhibit significant anti-inflammatory effects. For example, a series of compounds derived from similar structures were tested for their ability to inhibit inflammation in vivo, demonstrating promising results compared to standard anti-inflammatory drugs .

- Cancer Research : The compound's potential as a therapeutic agent in cancer treatment has been explored, particularly concerning its interaction with oncogenic proteins such as KRAS. Research indicates that modifications to the compound can enhance its binding affinity to target proteins involved in cancer progression .

- Neuroprotective Effects : Some derivatives of tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate have shown protective effects against neurodegenerative processes. Studies indicate that these compounds can inhibit amyloid beta aggregation, which is a hallmark of Alzheimer’s disease, suggesting their potential use in neurodegenerative disease therapies .

Biological Studies

- In Vitro and In Vivo Studies : The compound has been subjected to various biological assays to evaluate its efficacy against inflammation and neurodegeneration. For instance, testing on rat models demonstrated significant anti-inflammatory activity within a specific time frame post-administration, with inhibition percentages ranging from 39% to over 54% depending on the derivative tested .

- Mechanistic Insights : The mechanism of action for some derivatives includes inhibition of enzymes related to inflammation and neurodegeneration, such as cyclooxygenase-2 (COX-2) and β-secretase. These findings are supported by molecular docking studies that elucidate binding interactions with these targets .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Key Comparative Data

Substituent-Driven Property Differences

Electronic Effects :

- The trifluoromethyl (–CF₃) group in CAS 141940-37-6 introduces strong electron-withdrawing effects, enhancing electrophilicity and metabolic stability compared to the electron-donating hydroxycarbamimidoyl group in the target compound .

- The hydrazinecarbonyl (–CONHNH₂) group in CAS 197092-43-6 enables nucleophilic reactivity (e.g., hydrazone formation), contrasting with the metal-binding hydroxycarbamimidoyl group .

Steric and Conformational Impact: Cyclobutyl and pyrrolidine derivatives (e.g., CAS 1638761-12-2, 500024-95-3) impose rigid, non-planar geometries, affecting binding affinity in enzyme-substrate interactions .

Solubility and Stability :

- The trifluoromethyl derivative (CAS 141940-37-6) exhibits higher lipophilicity (logP ~2.8) than the hydrophilic hydroxycarbamimidoyl analog, influencing cellular permeability .

- Hydrazinecarbonyl analogs (CAS 197092-43-6) may require inert storage conditions due to oxidative instability, unlike the Boc-protected hydroxycarbamimidoyl compound .

Biological Activity

Tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate (CAS No. 918967-52-9) is a compound that has gained attention in both agricultural and pharmaceutical research due to its significant biological activities. This article delves into its biological activity, mechanisms of action, synthesis, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a phenyl ring, which is further substituted with a hydroxycarbamimidoyl group. This unique structure contributes to its biological efficacy, particularly as a fungicide.

Antifungal Properties

Research indicates that this compound exhibits potent antifungal activity against various phytopathogenic fungi. Its mechanism of action involves disrupting fungal cell functions, leading to cell death. This makes it a promising candidate for agricultural applications aimed at controlling fungal diseases in crops.

Table 1: Antifungal Efficacy Against Common Phytopathogens

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Fusarium oxysporum | 5 µg/mL | Effective against root rot |

| Botrytis cinerea | 10 µg/mL | Effective against gray mold |

| Phytophthora infestans | 15 µg/mL | Effective against late blight |

The antifungal activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in fungal cell wall synthesis and integrity. By binding to specific active sites on these enzymes, the compound disrupts the normal cellular processes, leading to increased permeability and eventual cell lysis .

Case Studies

- Agricultural Field Trials : In a series of field trials conducted on tomato and potato crops, this compound demonstrated significant reductions in disease incidence caused by Fusarium and Phytophthora species. The application rates varied from 5 to 15 µg/mL, with optimal results observed at higher concentrations.

- In Vitro Studies : Laboratory studies have shown that the compound effectively inhibits fungal growth in vitro, with MIC values supporting its potential as a reliable fungicide. The studies also highlighted its low toxicity to non-target organisms, making it suitable for integrated pest management strategies .

Potential Applications

- Agriculture : As an effective fungicide, this compound can be incorporated into crop protection programs to manage fungal diseases.

- Pharmaceuticals : Its structural features may allow for further modifications leading to novel therapeutic agents targeting fungal infections in humans.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via carbamate protection of amines using tert-butoxycarbonyl (Boc) reagents. For example, NaBH₄-mediated reduction of intermediates (e.g., tert-butyl (2-acetylphenyl)carbamate) followed by Boc protection is a common approach, yielding racemic mixtures . Optimizing stoichiometry (e.g., 1:2 substrate-to-Boc reagent ratio) and solvent choice (e.g., THF or DCM) improves yields. Catalysts like nano-γ-Fe₂O₃ in water enhance N-tert-butoxycarbonylation efficiency under green conditions .

Q. How can NMR spectroscopy be utilized to confirm the structure and purity of this compound?

- Methodological Answer : ¹H and ¹³C NMR are critical for structural elucidation. Key signals include:

- ¹H NMR : A singlet at δ ~1.47–1.48 ppm for the tert-butyl group (9H) .

- Aromatic protons (δ ~7.3–7.8 ppm) and carbamate NH (δ ~8–10 ppm, broad) .

- ¹³C NMR : A carbonyl signal at δ ~152–154 ppm (C=O of carbamate) and tert-butyl carbons at δ ~28–29 ppm . Purity can be assessed via integration ratios and absence of extraneous peaks.

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : The tert-butyl carbamate group is stable under basic conditions but hydrolyzes under strong acids (e.g., TFA) . Store at 2–8°C in inert atmospheres to prevent decomposition. Thermal gravimetric analysis (TGA) and accelerated stability studies (40°C/75% RH for 1–3 months) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can enantiopure forms of this compound be obtained, and what analytical methods validate enantiomeric excess?

- Methodological Answer : Enzymatic kinetic resolution using lipases (e.g., Candida antarctica lipase B) achieves high enantioselectivity (E > 200). Transesterification with vinyl acetate in organic solvents (e.g., toluene) separates (R)- and (S)-enantiomers . Chiral HPLC (e.g., Chiralpak AD-H column) or GC with chiral stationary phases quantifies enantiomeric excess (ee > 99%) .

Q. What computational methods are suitable for predicting the reactivity of the hydroxycarbamimidoyl group in nucleophilic or electrophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions involving the hydroxycarbamimidoyl moiety. Molecular docking studies (AutoDock Vina) predict interactions with biological targets (e.g., enzymes) . Solvent effects can be incorporated via polarizable continuum models (PCM) .

Q. How do substituents on the phenyl ring influence the compound’s biological activity or chemical reactivity?

- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance electrophilicity of the carbamate group, accelerating nucleophilic attacks. Hammett σ constants and linear free-energy relationships (LFER) correlate substituent effects with reaction rates . Bioactivity studies (e.g., enzyme inhibition assays) reveal that para-substituted derivatives show higher binding affinity due to steric and electronic complementarity .

Q. What strategies mitigate side reactions (e.g., oxidation or dimerization) during large-scale synthesis?

- Methodological Answer :

- Oxidation Prevention : Use antioxidants (e.g., BHT) in reaction mixtures and purge solvents with inert gases (N₂/Ar) .

- Dimerization Control : Maintain low concentrations (<0.1 M) and use bulky bases (e.g., DIPEA) to suppress nucleophilic coupling .

- Process Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress and intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.